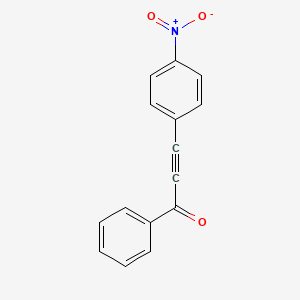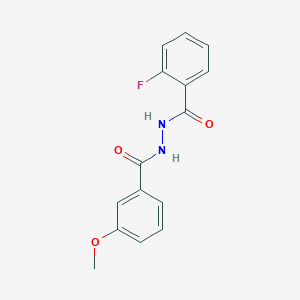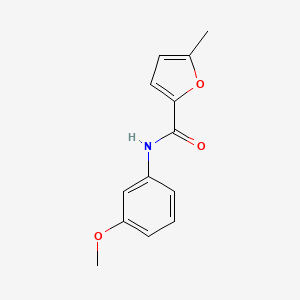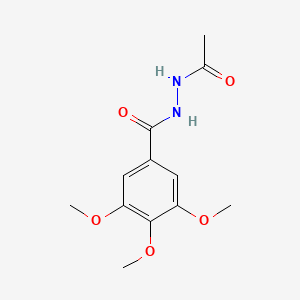
N-cyclopropyl-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(1-naphthyl)acetamide, also known as CPNAA, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a cyclopropyl derivative of acetanilide and has been found to have potential applications in various areas of research.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(1-naphthyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and modulating the activity of ion channels in the brain. N-cyclopropyl-2-(1-naphthyl)acetamide has been found to bind to the TRPA1 ion channel, which is involved in pain sensation and inflammation. By binding to this channel, N-cyclopropyl-2-(1-naphthyl)acetamide can reduce the activity of the channel, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-cyclopropyl-2-(1-naphthyl)acetamide has also been found to modulate the activity of ion channels in the brain, resulting in a reduction in pain and seizure activity. Additionally, N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have antioxidant properties, which may be beneficial in reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-(1-naphthyl)acetamide is that it has been found to have a low toxicity profile, making it a suitable compound for use in scientific research. Additionally, N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have a high level of purity, which is important for ensuring the reproducibility of research results. However, one limitation of N-cyclopropyl-2-(1-naphthyl)acetamide is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(1-naphthyl)acetamide. One area of research is to further investigate its anti-inflammatory properties and potential for use in treating inflammatory diseases. Another area of research is to investigate its potential as an analgesic and anticonvulsant. Additionally, research could be done to investigate the potential of N-cyclopropyl-2-(1-naphthyl)acetamide as an antioxidant and its potential for use in treating oxidative stress-related diseases. Finally, research could be done to investigate the potential limitations of N-cyclopropyl-2-(1-naphthyl)acetamide and to develop new derivatives with improved properties.
Synthesemethoden
N-cyclopropyl-2-(1-naphthyl)acetamide can be synthesized by reacting 1-naphthylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to obtain the final product, N-cyclopropyl-2-(1-naphthyl)acetamide. The synthesis method has been optimized to produce high yields of N-cyclopropyl-2-(1-naphthyl)acetamide with purity levels suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. N-cyclopropyl-2-(1-naphthyl)acetamide has also been studied for its potential as an analgesic and has been found to have a similar potency to aspirin. Additionally, N-cyclopropyl-2-(1-naphthyl)acetamide has been studied for its potential as an anticonvulsant and has been found to have a significant effect on reducing seizure activity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(16-13-8-9-13)10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODJPSKKHFEVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-naphthalen-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)
![ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)
![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)

![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)